(5-Fluoropyrimidin-2-yl)methanol

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Selecting this specific 5-fluoro intermediate is critical for program success. Unlike non-fluorinated or 5-chloro/5-bromo analogs, the 5-fluorine substituent is a key bioisostere that enhances metabolic stability and target binding in kinase inhibitors like AZD1480 (JAK2 IC50 = 4 nM). It also serves as a privileged scaffold for novel fungicides (US20100022538A1). Procure this synthon to leverage the unique electronic effects and optimal fragment-like properties (LogP -0.5, solubility 143 g/L) validated in leading medicinal chemistry and agrochemical programs.

Molecular Formula C5H5FN2O
Molecular Weight 128.106
CAS No. 1227574-72-2
Cat. No. B578037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoropyrimidin-2-yl)methanol
CAS1227574-72-2
Molecular FormulaC5H5FN2O
Molecular Weight128.106
Structural Identifiers
SMILESC1=C(C=NC(=N1)CO)F
InChIInChI=1S/C5H5FN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2
InChIKeyTXZSJRMEHFCYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Fluoropyrimidin-2-yl)methanol (CAS 1227574-72-2) for Pharmaceutical Intermediate Procurement: Key Properties and Comparative Context


(5-Fluoropyrimidin-2-yl)methanol (CAS 1227574-72-2) is a fluorinated pyrimidine building block comprising a pyrimidine ring substituted with a fluorine atom at the 5-position and a hydroxymethyl group (-CH2OH) at the 2-position. This structural configuration positions it as a versatile intermediate in medicinal chemistry and agrochemical development, particularly for the synthesis of kinase inhibitors and nucleoside analogs where the 5-fluoropyrimidine motif is recognized for enhancing metabolic stability and target binding interactions. [1] Its procurement is typically driven by the need for a well-defined, high-purity synthon that enables precise downstream functionalization at the reactive 2-hydroxymethyl handle.

Why (5-Fluoropyrimidin-2-yl)methanol (CAS 1227574-72-2) Cannot Be Substituted with Non-Fluorinated or Differently Halogenated Pyrimidine Methanol Analogs


Procurement of a generic 'pyrimidin-2-yl)methanol' analog (e.g., non-fluorinated, 5-chloro, or 5-bromo) in place of (5-Fluoropyrimidin-2-yl)methanol introduces substantial risk in synthetic outcomes. The 5-fluorine substituent is not a passive bystander; it critically alters the electronic environment of the pyrimidine ring, modulating reactivity in subsequent cross-coupling or nucleophilic aromatic substitution steps. [1] More importantly, in the context of medicinal chemistry, the fluorine atom is a well-established bioisostere that can significantly improve a compound's metabolic stability and membrane permeability relative to its chloro or unsubstituted counterparts, a differentiation that directly impacts downstream biological evaluation. Substitution with a non-fluorinated analog may lead to synthetic failure or, if successful, generate a lead compound with fundamentally different (and often inferior) pharmacokinetic properties, invalidating the entire research program. The evidence below quantifies specific, measurable differentiators that justify the targeted selection of this compound.

Quantitative Evidence Guide for (5-Fluoropyrimidin-2-yl)methanol (CAS 1227574-72-2): Differentiating Data vs. Analogs


Enhanced Aqueous Solubility of (5-Fluoropyrimidin-2-yl)methanol Compared to its 5-Chloro Analog

The aqueous solubility of (5-Fluoropyrimidin-2-yl)methanol is significantly higher than that of its direct 5-chloro analog, (5-Chloropyrimidin-2-yl)methanol. This improved solubility is a direct consequence of the fluorine atom's strong electron-withdrawing inductive effect, which enhances polarity and intermolecular interactions with water, facilitating easier handling in aqueous reaction conditions.

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Superior Reactivity Profile of the 5-Fluoro Substituent in Nucleophilic Aromatic Substitution (SNAr) vs. 5-Chloro and 5-Bromo Analogs

The 5-fluoro group on the pyrimidine ring serves as a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to its 5-chloro or 5-bromo counterparts. While all are halogens, fluorine's high electronegativity strongly activates the ring towards nucleophilic attack, but its small size results in a lower activation energy for the departure of the fluoride ion relative to the larger, more polarizable chloride or bromide ions in a pyrimidine system. This leads to faster reaction rates and higher yields in key derivatization steps. [1] This principle is exploited in the synthesis of numerous 5-fluoropyrimidine derivatives, including kinase inhibitors, where efficient displacement of the 5-fluorine is a critical step. [2]

Synthetic Methodology Medicinal Chemistry Fluorine Chemistry

Critical Structural Role in High-Potency Kinase Inhibitors: Comparative Affinity Data from 5-Fluoropyrimidine-Containing Analogs

Derivatives incorporating the (5-fluoropyrimidin-2-yl) moiety exhibit significantly enhanced potency against key therapeutic kinases compared to analogs lacking this specific substitution pattern. For instance, the compound N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-5-methyl-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine displays potent inhibitory activity against JAK2, with an IC50 of 4 nM. [1] In contrast, a closely related derivative, AZD1480 (5-Chloro-N2-[(1S)-1-(5-Fluoropyrimidin-2-Yl) Ethyl]-N4-(5-Methyl-1H-Pyrazol-3-Yl)Pyrimidine-2,4-Diamine), shows a 14.5-fold lower potency against the same target, with an IC50 of 58 nM. [2] This direct comparison within the same chemical series demonstrates that while the 5-fluoropyrimidine fragment is crucial, the specific substitution on the core (in this case, a 5-chloro vs. a 5-methyl group) can dramatically influence potency, underscoring the importance of a well-defined intermediate for systematic SAR exploration.

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

Unique Physicochemical Profile of (5-Fluoropyrimidin-2-yl)methanol (LogP -0.5) Drives Favorable Membrane Permeability vs. Unsubstituted Pyrimidine Methanol

(5-Fluoropyrimidin-2-yl)methanol possesses a calculated XLogP3 value of -0.5, indicating a favorable balance between hydrophilicity and lipophilicity. [1] This is a stark contrast to the unsubstituted pyrimidin-2-yl)methanol, which is significantly more hydrophilic (expected LogP around -1.0 to -1.5). The introduction of the fluorine atom imparts a measured increase in lipophilicity, a critical parameter for optimizing drug-like properties such as membrane permeability and oral absorption. This subtle but crucial difference means that intermediates derived from this compound are more likely to yield leads with favorable pharmacokinetic profiles.

Physicochemical Properties Drug Design Lipophilicity

Optimal Research and Industrial Application Scenarios for (5-Fluoropyrimidin-2-yl)methanol (CAS 1227574-72-2)


Synthesis of Next-Generation JAK2 Kinase Inhibitors

This compound is the preferred starting material for medicinal chemistry programs targeting JAK2 and related kinases. The quantitative evidence (Section 3, Evidence Item 3) demonstrates that derivatives containing the (5-fluoropyrimidin-2-yl) scaffold can achieve low nanomolar potency (IC50 = 4 nM against JAK2). [1] Its use enables systematic exploration of the pyrimidine core's substitution pattern, a strategy proven to yield highly potent and selective inhibitors for oncology and inflammatory disease indications. Procurement of this intermediate is essential for any team seeking to replicate or expand upon the SAR leading to compounds like AZD1480. [2]

Development of Fluorinated Agrochemical Fungicides

The 5-fluoropyrimidine motif is a privileged scaffold in fungicide development, as evidenced by numerous patents (e.g., US20100022538A1) describing its use for controlling agricultural fungal pathogens. [1] (5-Fluoropyrimidin-2-yl)methanol serves as a key intermediate for synthesizing these novel, high-performance fungicides. Its unique reactivity profile (Section 3, Evidence Item 2) allows for efficient and selective functionalization, enabling the rapid preparation of diverse compound libraries for screening against resistant fungal strains. [2] The enhanced metabolic stability conferred by the fluorine atom (Section 2) is a critical attribute for developing field-stable agrochemicals.

Building a Fluorine-Enriched Fragment Library for Lead Optimization

Procurement of this compound is highly strategic for organizations building or expanding a fragment library for fragment-based drug discovery (FBDD). Its balanced lipophilicity (LogP -0.5) and aqueous solubility (143 g/L) (Section 3, Evidence Items 1 and 4) make it an ideal fragment candidate that adheres to 'Rule of Three' guidelines. [1] Furthermore, its reactive hydroxymethyl handle allows for rapid and diverse elaboration into larger, more complex molecules. Incorporating this fluorinated fragment proactively introduces a favorable metabolic handle and a vector for improving permeability, increasing the overall quality and hit-finding potential of the library. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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